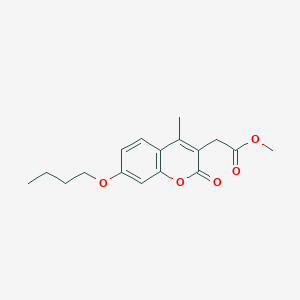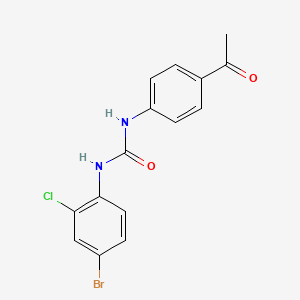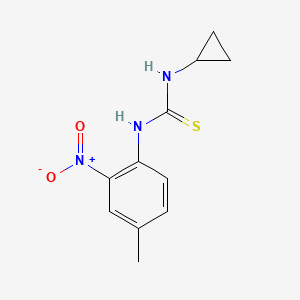![molecular formula C19H25NO2S2 B4735399 2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4735399.png)
2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide
Übersicht
Beschreibung
2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is also known as TMB-8 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
TMB-8 acts as an inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing calcium from intracellular stores. It binds to the IP3 receptor and prevents the binding of IP3, thereby inhibiting the release of calcium. This mechanism of action has been well-characterized and has been used to study various cellular processes.
Biochemical and Physiological Effects
TMB-8 has been found to have various biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes, such as muscle contraction and neurotransmitter release. TMB-8 has also been found to inhibit cell proliferation and induce apoptosis in some cell types. In addition, TMB-8 has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
TMB-8 has several advantages for lab experiments. It is a potent and selective inhibitor of IP3 receptors, which makes it a useful tool for studying calcium signaling pathways. TMB-8 is also stable and can be easily synthesized and purified. However, TMB-8 has some limitations for lab experiments. It has been found to have off-target effects on other calcium channels, which can complicate data interpretation. In addition, TMB-8 can be toxic to some cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for research on TMB-8. One direction is to investigate its potential therapeutic applications in diseases that involve abnormal calcium signaling, such as neurodegenerative diseases and cancer. Another direction is to develop more potent and selective inhibitors of IP3 receptors, which can be used to study calcium signaling pathways with greater specificity. Finally, the use of TMB-8 in combination with other inhibitors of calcium signaling pathways may provide new insights into the regulation of cellular processes.
Conclusion
In conclusion, TMB-8 is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It has been found to inhibit the release of calcium from intracellular stores and has various biochemical and physiological effects. TMB-8 has several advantages for lab experiments, but also has some limitations. Future research on TMB-8 may lead to new insights into the regulation of calcium signaling pathways and the development of new therapies for diseases that involve abnormal calcium signaling.
Wissenschaftliche Forschungsanwendungen
TMB-8 has been extensively researched for its potential applications in the field of medicine. It has been found to inhibit the release of calcium from intracellular stores, which makes it a useful tool for studying calcium signaling pathways in cells. TMB-8 has also been used to investigate the role of calcium in various physiological processes, such as muscle contraction, neurotransmitter release, and cell proliferation.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S2/c1-14-11-16(3)19(17(4)12-14)24(21,22)20-9-10-23-13-18-8-6-5-7-15(18)2/h5-8,11-12,20H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSQPPSNNYFBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-(4-chlorophenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4735321.png)


![5-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4735334.png)


![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)


![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4735392.png)
amino]-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4735394.png)

![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4735418.png)